

Commercial Availability and Technical Guide for (R)-(+)-1-Phenylpropylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-1-Phenylpropylamine

Cat. No.: B123547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-Phenylpropylamine, a chiral amine, is a critical building block and resolving agent in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries. Its utility in asymmetric synthesis and the separation of racemates makes it a valuable tool for researchers and drug development professionals. This technical guide provides an in-depth overview of the commercial availability of **(R)-(+)-1-Phenylpropylamine**, its key chemical and physical properties, and detailed experimental protocols for its application.

Commercial Suppliers and Product Specifications

(R)-(+)-1-Phenylpropylamine is readily available from a variety of chemical suppliers. The quality and specifications of the product can vary between suppliers, making careful selection crucial for specific research and development needs. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Product Name/Grade	Purity (Assay)	Enantiomeric Excess (ee)	CAS Number
Thermo Fisher Scientific (Alfa Aesar)	(R)-(+)-1-Phenylpropylamine, ChiPros®	≥99.0% (GC)	≥98%	3082-64-2
Sigma-Aldrich (Merck)	(R)-(+)-α-Ethylbenzylamine	≥99.0% (GC)	Not specified	3082-64-2
TCI Chemicals	(R)-(+)-β-Methylphenethylamine	>98.0% (GC)	>98.0%	28163-64-6
Apollo Scientific	(2R)-(+)-2-Phenylpropylamine	97%	Not specified	28163-64-6
CymitQuimica	(R)-(+)-1-Phenylpropylamine	97%	Not specified	Not specified
CP Lab Safety	(R)-(+)-1-Phenylpropylamine	min 96%	Not specified	3082-64-2

Note: Product specifications, particularly enantiomeric excess, may vary by batch. It is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of **(R)-(+)-1-Phenylpropylamine** is essential for its safe handling, storage, and effective use in experimental procedures.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ N	
Molecular Weight	135.21 g/mol	
Appearance	Clear, colorless to pale yellow liquid	
Boiling Point	205 °C (lit.)	
Density	0.940 g/mL at 20 °C (lit.)	
Refractive Index	n _{20/D} 1.518 (lit.)	
Optical Rotation	[α] _D ²⁰ +20°, neat	
Solubility	Soluble in common organic solvents.	
Storage	Store under inert gas, protected from moisture.	

Experimental Protocols

(R)-(+)-1-Phenylpropylamine is primarily utilized in two key experimental areas: as a chiral resolving agent for the separation of racemic mixtures of acidic compounds, and as a chiral building block in asymmetric synthesis.

Chiral Resolution of a Racemic Carboxylic Acid (e.g., Ibuprofen)

This protocol describes a general procedure for the separation of a racemic carboxylic acid using **(R)-(+)-1-Phenylpropylamine** as the resolving agent. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Materials:

- Racemic carboxylic acid (e.g., ibuprofen)

- **(R)-(+)-1-Phenylpropylamine** (1.0 equivalent)
- Methanol (or other suitable solvent)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate (MgSO_4)
- Filter paper and funnel
- Crystallization dish
- Rotary evaporator

Procedure:

- **Salt Formation:** Dissolve the racemic carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of **(R)-(+)-1-Phenylpropylamine** in methanol.
- Slowly add the amine solution to the carboxylic acid solution with stirring. The diastereomeric salts may begin to precipitate.
- Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. For further crystallization, the solution can be placed in a refrigerator or ice bath.
- **Isolation of Diastereomeric Salt:** Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to facilitate drying. This first crop of crystals will be enriched in one diastereomer.
- The mother liquor can be concentrated to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.

- Liberation of the Enantiopure Carboxylic Acid: Suspend the isolated diastereomeric salt in water and add 1 M HCl with vigorous stirring until the solution is acidic (pH ~2).
- Extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
- Recovery of the Chiral Amine: The aqueous layer from the acid extraction contains the hydrochloride salt of **(R)-(+)-1-Phenylpropylamine**. To recover the amine, basify the aqueous solution with 1 M NaOH until pH > 10.
- Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to recover the **(R)-(+)-1-Phenylpropylamine** for potential reuse.
- Determination of Enantiomeric Excess: The enantiomeric excess of the resolved carboxylic acid should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Asymmetric Synthesis of a Chiral Amide

(R)-(+)-1-Phenylpropylamine can be used as a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate.

Materials:

- **(R)-(+)-1-Phenylpropylamine**
- Prochiral carboxylic acid chloride or anhydride
- Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
- Alkylating agent (e.g., methyl iodide, benzyl bromide)
- Anhydrous tetrahydrofuran (THF)

- Quenching solution (e.g., saturated ammonium chloride)
- Standard workup reagents (solvents, drying agents)

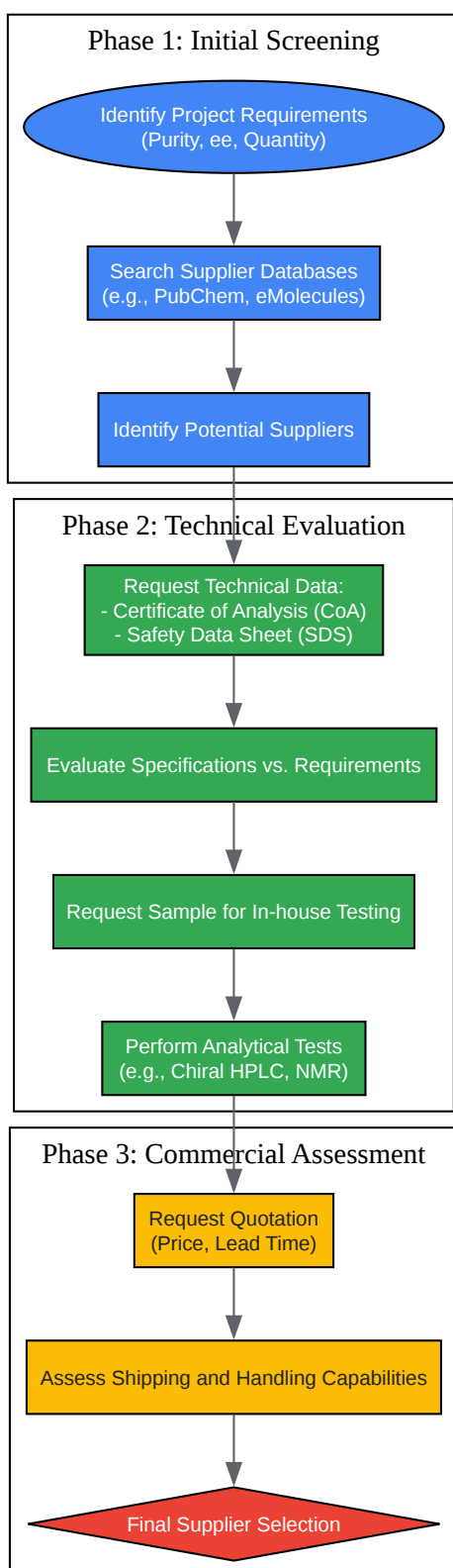
Procedure:

- Formation of the Chiral Amide: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **(R)-(+)-1-Phenylpropylamine** in anhydrous THF. Cool the solution to 0 °C.
- Slowly add the prochiral carboxylic acid chloride or anhydride to the solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Perform an aqueous workup to isolate the crude chiral amide. Purify by column chromatography if necessary.
- Diastereoselective Alkylation: Dissolve the purified chiral amide in anhydrous THF and cool to -78 °C under an inert atmosphere.
- Slowly add a freshly prepared solution of LDA (or another suitable base) to generate the enolate. Stir for the appropriate time at -78 °C.
- Add the alkylating agent to the enolate solution and continue stirring at -78 °C until the reaction is complete.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and perform a standard aqueous workup to isolate the alkylated amide.
- Cleavage of the Chiral Auxiliary: The chiral auxiliary can be cleaved under acidic or basic conditions to yield the desired chiral carboxylic acid, ester, or alcohol, depending on the cleavage method.
- Analysis: The diastereomeric ratio of the product can be determined by NMR spectroscopy or HPLC analysis of the crude product. The enantiomeric excess of the final product after cleavage of the auxiliary should be determined by a suitable chiral analytical method.

Visualizations

Supplier Qualification Workflow

The following diagram illustrates a typical workflow for selecting and qualifying a supplier of **(R)-(+)-1-Phenylpropylamine** for a research and development project.

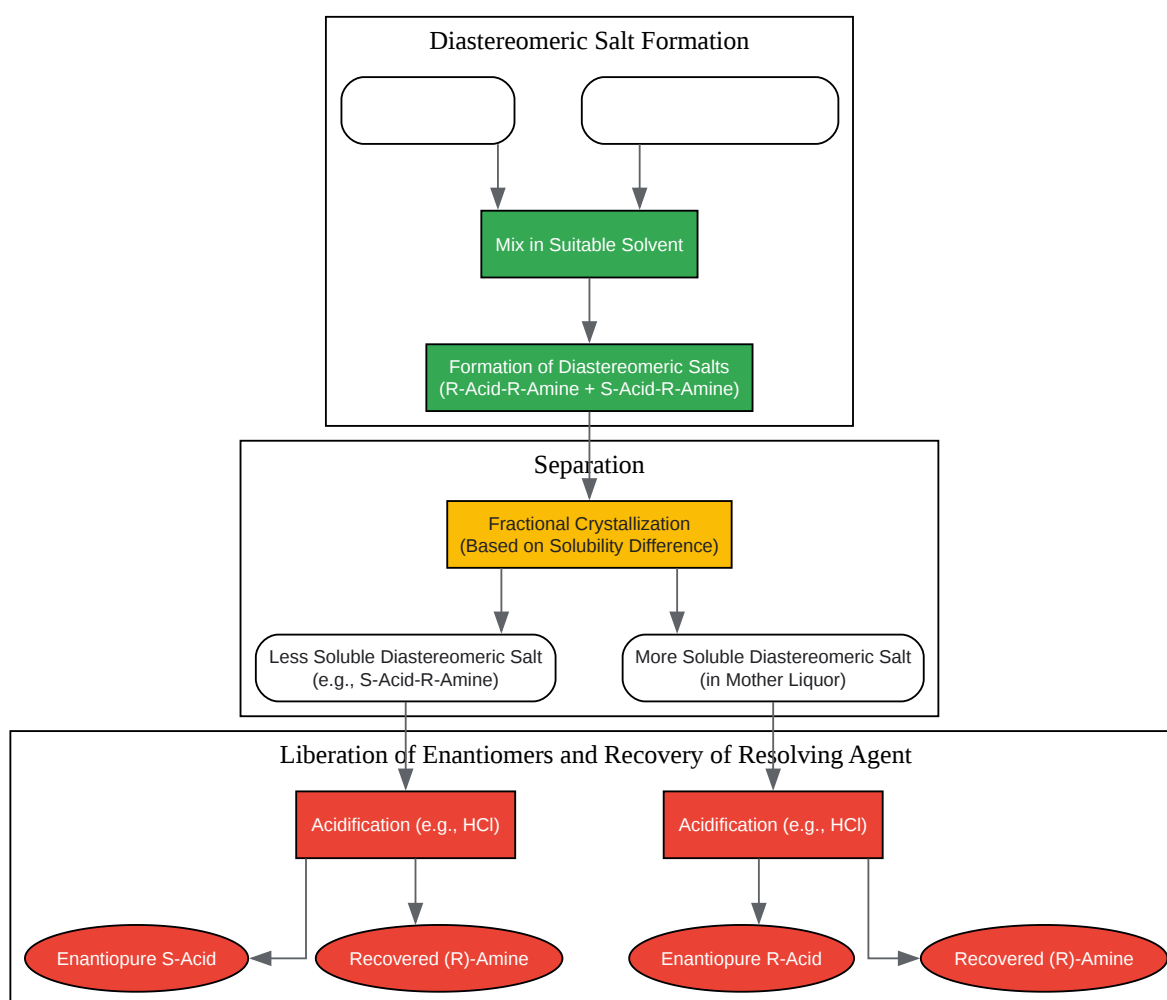


[Click to download full resolution via product page](#)

Caption: A workflow for qualifying a commercial supplier of **(R)-(+)-1-Phenylpropylamine**.

Chiral Resolution Process

This diagram outlines the logical steps involved in the chiral resolution of a racemic acid using **(R)-(+)-1-Phenylpropylamine**.



[Click to download full resolution via product page](#)

Caption: The process of chiral resolution of a racemic acid.

Conclusion

(R)-(+)-1-Phenylpropylamine is a commercially accessible and versatile chiral reagent that is indispensable for the synthesis of enantiomerically pure compounds. A thorough evaluation of supplier specifications is crucial to ensure the quality required for specific applications. The experimental protocols provided herein offer a foundational guide for the effective use of this compound in both chiral resolution and asymmetric synthesis, enabling researchers and drug development professionals to advance their projects with greater stereochemical control.

- To cite this document: BenchChem. [Commercial Availability and Technical Guide for (R)-(+)-1-Phenylpropylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b123547#commercial-availability-and-suppliers-of-r-1-phenylpropylamine\]](https://www.benchchem.com/product/b123547#commercial-availability-and-suppliers-of-r-1-phenylpropylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com